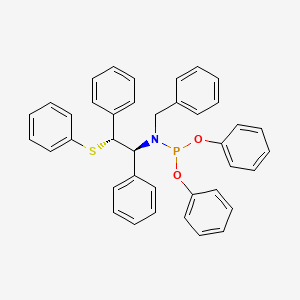
Succinic acid, disodium salt (2,3-13C2, 99%)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinic acid, disodium salt (2,3-13C2, 99%) is a labeled compound used extensively in scientific research. It is a derivative of succinic acid, where two hydrogen atoms are replaced by sodium ions, and the carbon atoms at positions 2 and 3 are enriched with the carbon-13 isotope. This compound is particularly valuable in metabolic studies and mass spectrometry due to its isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, disodium salt (2,3-13C2, 99%) typically involves the isotopic labeling of succinic acid followed by neutralization with sodium hydroxide. The reaction can be summarized as follows:
Isotopic Labeling: Succinic acid is synthesized with carbon-13 at positions 2 and 3.
Neutralization: The labeled succinic acid is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce succinic acid.
Isotopic Enrichment: Incorporating carbon-13 into the succinic acid.
Neutralization: Reacting the enriched succinic acid with sodium hydroxide to form the disodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Succinic acid, disodium salt (2,3-13C2, 99%) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to fumaric acid.
Reduction: Can be reduced to butanediol.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Often involves nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Fumaric acid.
Reduction: Butanediol.
Substitution: Various substituted succinic acid derivatives.
Applications De Recherche Scientifique
Succinic acid, disodium salt (2,3-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its role in metabolic disorders and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of succinic acid, disodium salt (2,3-13C2, 99%) involves its participation in the tricarboxylic acid (TCA) cycle. It acts as an intermediate, facilitating the conversion of succinate to fumarate via the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic acid: The parent compound without isotopic labeling.
Sodium succinate: The disodium salt without isotopic enrichment.
Fumaric acid: An isomer of succinic acid.
Uniqueness
Succinic acid, disodium salt (2,3-13C2, 99%) is unique due to its isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying biochemical processes with high precision .
Propriétés
Formule moléculaire |
C4H6Na2O4 |
|---|---|
Poids moléculaire |
166.05 g/mol |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/i1+1,2+1;; |
Clé InChI |
FKGDSSDAWPLWAQ-BQTCFENJSA-N |
SMILES isomérique |
[13CH2]([13CH2]C(=O)O)C(=O)O.[Na].[Na] |
SMILES canonique |
C(CC(=O)O)C(=O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)


![2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14083705.png)
![N1,N1,N4,N4-Tetra([1,1'-biphenyl]-4-yl)benzene-1,4-diamine](/img/structure/B14083711.png)
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)

![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)


![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
